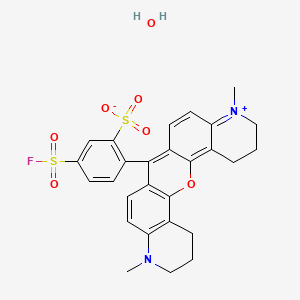
Sulforhodamine Q 5-acid fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulforhodamine Q 5-acid fluoride is a fluorescent dye with the empirical formula C27H25FN2O6S2 and a molecular weight of 556.63 g/mol . It is primarily used for fluorescence applications due to its high purity (≥97.0% UV) . This compound is known for its ability to bind to proteins and other macromolecules, making it useful in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
化学反应分析
Types of Reactions
Sulforhodamine Q 5-acid fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include sulfur tetrafluoride, diethylaminosulfur trifluoride, and other fluorinating agents . The reactions typically require anhydrous conditions and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions could produce sulfonic acids.
科学研究应用
Sulforhodamine Q 5-acid fluoride is widely used in scientific research due to its fluorescent properties. Some of its applications include:
作用机制
The mechanism by which Sulforhodamine Q 5-acid fluoride exerts its effects is primarily through its ability to bind to proteins and other macromolecules. This binding is facilitated by the compound’s fluorescent properties, which allow it to be easily detected and measured in various assays . The molecular targets and pathways involved include basic amino acid residues in proteins, which interact with the sulfonic acid groups of the compound .
相似化合物的比较
Similar Compounds
Sulforhodamine B: Another fluorescent dye with similar applications in cell staining and imaging.
Rhodamine 6G: A fluorescent dye used in various biological and chemical assays.
Uniqueness
Sulforhodamine Q 5-acid fluoride is unique due to its high purity and specific binding properties, which make it particularly useful in fluorescence-based applications. Its ability to bind to proteins and other macromolecules with high specificity sets it apart from other similar compounds .
生物活性
Sulforhodamine Q 5-acid fluoride (SRQ-5AF) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of SRQ-5AF, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a fluorinated derivative of sulforhodamine, which is known for its vibrant fluorescence properties. The introduction of the fluoride group enhances its reactivity and potential interactions with biological targets. The chemical structure can be represented as follows:
where x,y,z,a,b represent the number of respective atoms in the compound.
The biological activity of SRQ-5AF is primarily attributed to its ability to interact with various cellular targets, influencing metabolic pathways and cellular signaling. Key mechanisms include:
- Inhibition of Enzymatic Activity : SRQ-5AF has been shown to inhibit specific enzymes involved in metabolic processes. For instance, studies indicate that fluorinated compounds can effectively inhibit hexokinase II (HKII), an enzyme critical for glucose metabolism in cancer cells .
- Cellular Uptake and Distribution : The structural modifications in SRQ-5AF enhance its uptake in cells, allowing for more effective therapeutic concentrations at target sites. This is particularly important in cancer therapy where selective targeting is essential .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of SRQ-5AF on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U-251 | 10 | Inhibition of HKII |
| U-87 | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 20 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types.
Case Studies
- Study on Glioblastoma Multiforme (GBM) :
- Breast Cancer Models :
Research Findings
Recent investigations into the biological activity of SRQ-5AF have yielded promising results:
- Fluorinated Compounds : The incorporation of fluorine has been linked to enhanced stability and metabolic activity compared to non-fluorinated analogs. This has implications for drug design and development .
- Targeted Delivery Systems : Advances in drug delivery systems utilizing lipid-based nanoparticles have shown improved efficacy when combined with SRQ-5AF, leading to better therapeutic outcomes in preclinical models .
属性
IUPAC Name |
2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSLLTSQUQOTIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













